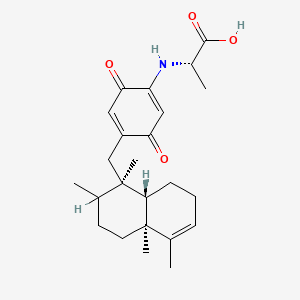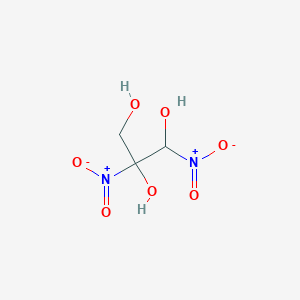
Nickel;vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel vanadium is a compound formed by the combination of nickel and vanadium. Both elements are transition metals, known for their unique properties and wide range of applications. Nickel is a silvery-white metal with high corrosion resistance and excellent mechanical properties, while vanadium is a soft, ductile metal known for its ability to form stable compounds with various oxidation states. The combination of these two metals results in a compound with enhanced properties, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel vanadium compounds can be synthesized using several methods, including hydrothermal, solid-phase, precipitation, and sol-gel approaches. For instance, a flower-like nickel vanadium oxide material can be prepared using a hydrothermal method at 150°C for 5 hours at pH 9, with nickel nitrate and ammonium metavanadate as raw materials . Another method involves the co-precipitation of nickel and vanadium salts, followed by calcination to obtain the desired compound .
Industrial Production Methods
In industrial settings, nickel vanadium alloys are produced through high-temperature smelting and alloying processes. These methods involve the reduction of vanadium pentoxide with calcium metal and the subsequent alloying with nickel to achieve the desired composition .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel vanadium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Vanadium in the compound can exist in multiple oxidation states, ranging from +2 to +5, which allows it to participate in redox reactions .
Common Reagents and Conditions
Common reagents used in the reactions of nickel vanadium compounds include oxygen, hydrogen, and various acids. For example, vanadium pentoxide can be reduced to vanadium dioxide using hydrogen gas at elevated temperatures . In acidic solutions, vanadium can be reduced stepwise from +5 to +2 oxidation states using zinc and an acid such as hydrochloric acid .
Major Products Formed
The major products formed from the reactions of nickel vanadium compounds depend on the specific reaction conditions and reagents used. For instance, the reduction of vanadium pentoxide with hydrogen produces vanadium dioxide, while the oxidation of vanadium dioxide with oxygen yields vanadium pentoxide .
Wissenschaftliche Forschungsanwendungen
Nickel vanadium compounds have a wide range of scientific research applications, including:
Hydrogen Separation: Nickel vanadium alloys have been investigated for their potential use in hydrogen separation membranes due to their high hydrogen permeability and mechanical stability.
Biomedical Applications: Nickel-doped vanadium pentoxide nanoparticles have shown superior photocatalytic, antibacterial, and antioxidant activities, making them suitable for biomedical and wastewater treatment applications.
Wirkmechanismus
The mechanism of action of nickel vanadium compounds varies depending on their specific application. In catalysis, vanadium compounds can form active oxidizing species or decompose to form hydroxyl radicals, which initiate various chemical reactions . In energy storage applications, the hierarchical structure of nickel vanadium sulfide nanoparticles encapsulated on graphene enhances ion diffusion and electrochemical performance . In hydrogen separation, the addition of nickel to vanadium reduces hydrogen embrittlement and improves hydrogen permeability .
Vergleich Mit ähnlichen Verbindungen
Nickel vanadium compounds can be compared with other transition metal compounds, such as nickel cobalt and nickel manganese compounds. While all these compounds exhibit excellent electrochemical properties, nickel vanadium compounds are unique due to their high theoretical capacitance and excellent redox performance . Additionally, vanadium’s ability to exist in multiple oxidation states provides a broader range of catalytic applications compared to other transition metals .
Similar Compounds
- Nickel cobalt compounds
- Nickel manganese compounds
- Vanadium pentoxide
- Vanadium dioxide
Conclusion
Nickel vanadium compounds are versatile materials with a wide range of applications in energy storage, catalysis, hydrogen separation, and biomedical fields. Their unique properties, such as high theoretical capacitance, excellent redox performance, and multiple oxidation states, make them valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
155475-45-9 |
|---|---|
Molekularformel |
NiV2 |
Molekulargewicht |
160.576 g/mol |
IUPAC-Name |
nickel;vanadium |
InChI |
InChI=1S/Ni.2V |
InChI-Schlüssel |
KBCKLYOPNZTCRD-UHFFFAOYSA-N |
Kanonische SMILES |
[V].[V].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/structure/B14274682.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)

![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)

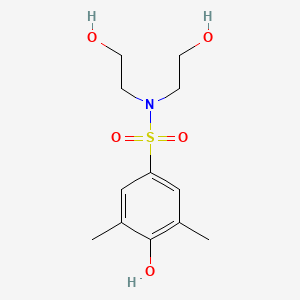
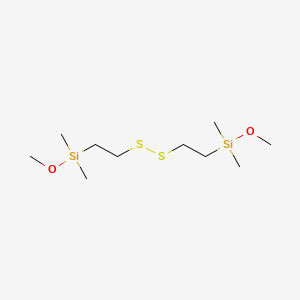
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

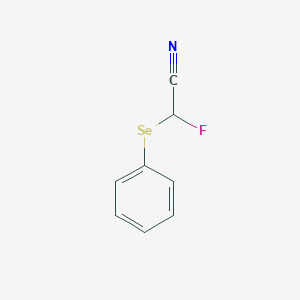
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
